E3 Ligase Ligand-linker Conjugate 161

PROTAC UBR5 E3 ligase

E3 Ligase Ligand-linker Conjugate 161 (HY-168871, CAS not yet publicly assigned) is a clozapine-based E3 ubiquitin ligase ligand-linker conjugate with molecular formula C₃₂H₄₅ClN₆O₆ and molecular weight 645.19 g/mol. It serves as the key synthetic precursor to Tamoxifen-PEG-Clozapine (HY-168869), a proteolysis-targeting chimera (PROTAC) that recruits the UBR5 E3 ligase to degrade estrogen receptor α (ERα).

Molecular Formula C32H45ClN6O6
Molecular Weight 645.2 g/mol
Cat. No. B15620929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 161
Molecular FormulaC32H45ClN6O6
Molecular Weight645.2 g/mol
Structural Identifiers
InChIInChI=1S/C32H45ClN6O6/c1-37(15-17-40)31(42)9-8-30(41)34-10-18-43-20-22-45-23-21-44-19-16-38-11-13-39(14-12-38)32-26-4-2-3-5-27(26)35-28-7-6-25(33)24-29(28)36-32/h2-7,24,35,40H,8-23H2,1H3,(H,34,41)
InChIKeySXKFVYSUXUFBQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-linker Conjugate 161 – Clozapine-Based PROTAC Intermediate for ERα Degrader Synthesis


E3 Ligase Ligand-linker Conjugate 161 (HY-168871, CAS not yet publicly assigned) is a clozapine-based E3 ubiquitin ligase ligand-linker conjugate with molecular formula C₃₂H₄₅ClN₆O₆ and molecular weight 645.19 g/mol . It serves as the key synthetic precursor to Tamoxifen-PEG-Clozapine (HY-168869), a proteolysis-targeting chimera (PROTAC) that recruits the UBR5 E3 ligase to degrade estrogen receptor α (ERα) [1]. Unlike the vast majority of PROTAC intermediates that exploit cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases, Conjugate 161 is derived from the antipsychotic drug clozapine, which binds to the UBR-box domain of UBR family proteins, thereby expanding the repertoire of hijackable E3 ligases beyond the canonical few [1].

Why Generic Substitution Fails for E3 Ligase Ligand-linker Conjugate 161


E3 ligase ligand-linker conjugates are not interchangeable commodity reagents. Conjugate 161 incorporates clozapine as the E3 ligase-recruiting moiety, which engages the UBR5 (N-recognin-5) ubiquitin ligase rather than the widely used CRBN or VHL ligases [1]. The linker architecture—a PEG₃ chain terminated with a reactive amine for amide coupling to 4-hydroxytamoxifen (4-OHT)—is purpose-built for a specific PROTAC topology . Substituting a VHL-based conjugate such as (S,R,S)-AHPC-PEG₃-NH₂ would recruit an entirely different E3 ligase and alter the ternary complex geometry, while changing the linker length or composition would affect the induced proximity efficiency between ERα and UBR5. The parent paper demonstrated that co-treatment with 4-OHT and clozapine as separate molecules fails to degrade ERα, confirming that covalent conjugation via a specific linker is indispensable for degradation activity [1]. Consequently, replacement with any other conjugate—even another clozapine-linker variant with a different PEG length or terminal functional group—cannot be assumed to reproduce the degradation profile of Tamoxifen-PEG-Clozapine without independent experimental validation.

Quantitative Differentiation Evidence for E3 Ligase Ligand-linker Conjugate 161


Unique E3 Ligase Recruitment: UBR5 Engagement vs. CRBN/VHL-Based Conjugates

Conjugate 161 enables recruitment of UBR5 (also known as E3 component N-recognin-5), a ubiquitin ligase that is structurally and mechanistically distinct from CRBN and VHL. In siRNA knockdown experiments, silencing UBR5 partially but significantly rescued ERα levels from 16% to 45% at 30 μM Tamoxifen-PEG-Clozapine and from 41% to 51% at 100 μM, while knockdown of UBR1, UBR2, and UBR4 showed no rescue effect [1]. In contrast, standard VHL-based conjugates (e.g., (S,R,S)-AHPC-based series) recruit the VHL–Elongin B/C–Cullin 2 complex, and CRBN-based conjugates recruit the CRL4^CRBN E3 ligase [2].

PROTAC UBR5 E3 ligase clozapine targeted protein degradation

Degradation Activity: Full PROTAC vs. Individual Components Demonstrates Conjugation Requirement

The necessity of the covalent conjugate structure is proven by a direct head-to-head comparison: Tamoxifen-PEG-Clozapine (10) (the PROTAC synthesized from Conjugate 161) significantly reduced ERα protein levels in MCF-7 cells, whereas co-treatment with an equimolar mixture of 4-OHT and clozapine as separate, unlinked molecules produced no significant ERα reduction [1]. The full PROTAC achieved a significant decrease in ERα levels starting at 30 μM [1].

ERα degradation PROTAC mechanism bifunctional requirement 4-hydroxytamoxifen

UPS-Dependent Degradation Confirmed by Proteasome and UBA Inhibitor Rescue

The ERα degradation induced by Tamoxifen-PEG-Clozapine is unequivocally mediated through the ubiquitin-proteasome system (UPS). Co-treatment with the proteasome inhibitor MG132 or the ubiquitin-activating enzyme (UBA) inhibitor MLN7243 completely abolished the ERα protein reduction [1]. This mechanistic confirmation distinguishes Conjugate 161-derived PROTACs from compounds that reduce protein levels through non-specific toxicity or transcriptional downregulation.

ubiquitin-proteasome system MG132 MLN7243 degradation mechanism

Comparative ERα Binding Affinity: PROTAC Retains 4-OHT-Level Target Engagement

Conjugation of 4-OHT to the clozapine-PEG₃ moiety does not impair binding to ERα. The final PROTAC (Tamoxifen-PEG-Clozapine) exhibited ERα binding activity comparable to that of the unconjugated inhibitor 4-OHT (Figure S8 in the primary reference) [1]. This contrasts with VHL-based PROTACs that sometimes show reduced target binding due to steric interference from the bulky VHL ligand.

ERα binding 4-hydroxytamoxifen target engagement binding affinity

Linker Architecture: PEG₃ Spacer with Terminal Amine for Amide Coupling

Conjugate 161 features a PEG₃ linker with a terminal secondary amine that enables direct amide bond formation with carboxylate-containing target-protein ligands. The SMILES string (CN(CCO)C(=O)CCC(=O)NCCOCCOCCOCCN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42) confirms the presence of three ethylene glycol repeats, which provide an extended linear spacer (~14–16 Å) between the clozapine E3 ligand and the conjugation point . This contrasts with single-unit or double-unit PEG conjugates (e.g., some VHL-PEG₁/PEG₂ series) that may yield suboptimal linker lengths for ERα–UBR5 ternary complex formation.

PROTAC linker PEG3 conjugation chemistry amine handle

Concentration-Dependent Antiproliferative Activity Consistent with ERα Degradation

Tamoxifen-PEG-Clozapine, the PROTAC synthesized from Conjugate 161, demonstrated concentration-dependent inhibition of MCF-7 cell viability, consistent with the ERα degradation results observed by Western blotting [1]. This functional readout provides an orthogonal confirmation that the degradation activity translates into a pharmacodynamic effect relevant to ERα-dependent cancer models.

MCF-7 cell viability antiproliferative ERα-positive breast cancer

Optimal Application Scenarios for E3 Ligase Ligand-linker Conjugate 161


Synthesis of Tamoxifen-PEG-Clozapine for ERα Degradation Studies in Breast Cancer Models

Conjugate 161 is the direct precursor for Tamoxifen-PEG-Clozapine (HY-168869), a first-in-class PROTAC that degrades ERα via UBR5 recruitment. This is particularly suited for breast cancer research where ERα is a validated therapeutic target and where resistance to traditional anti-estrogen therapies (tamoxifen, fulvestrant) may be overcome through protein degradation rather than receptor antagonism alone [1]. The demonstrated UPS-dependent degradation in MCF-7 cells and concentration-dependent antiproliferative effects make this PROTAC a valuable tool compound for investigating ERα biology and for benchmarking against CRBN- or VHL-based ERα degraders [1].

Expanding E3 Ligase Repertoire for PROTAC Design Beyond CRBN and VHL

Conjugate 161 enables access to UBR5-mediated protein degradation, which is mechanistically orthogonal to the widely exploited CRBN and VHL systems. Researchers developing PROTACs for targets that are refractory to CRBN or VHL recruitment—or working in cellular contexts where CRBN and VHL are saturated by endogenous substrates—can use this conjugate as a starting point for constructing novel heterobifunctional degraders [1]. The clozapine E3 ligand moiety has been shown to bind the UBR-box domain, and the conjugate provides a modular handle for attaching diverse target-protein ligands via amide coupling to the terminal amine [1][2].

Mechanistic Studies of the N-Degron Pathway and UBR Family E3 Ligases

Because clozapine engages UBR proteins involved in the N-degron recognition pathway, Conjugate 161-derived PROTACs serve as chemical biology probes to dissect the physiological roles of UBR1 through UBR5. The siRNA knockdown data from the primary paper specifically implicates UBR5 as the predominant mediator of Tamoxifen-PEG-Clozapine-induced degradation, while UBR1, UBR2, and UBR4 are not involved [1]. This selectivity profile, albeit partial, provides a tool for studying UBR5-specific functions in cells without genetic manipulation [1].

Comparative Benchmarking of E3 Ligase Efficiency in PROTAC Ternary Complex Formation

Conjugate 161 enables the construction of PROTACs that can be directly compared against VHL-based and CRBN-based degraders targeting the same protein of interest. For ERα, Tamoxifen-PEG-Clozapine can be benchmarked against VHL-recruiting PROTACs such as ERD-308 (DC₅₀ = 0.17–0.43 nM in MCF-7 cells) or CRBN-based degraders, providing insight into how E3 ligase choice affects degradation efficiency, maximal degradation (Dmax), and downstream cellular pharmacology [1][2]. This is critical for drug discovery programs seeking to select the optimal E3 ligase for a given therapeutic target.

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